8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one
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Overview
Description
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a hexahydroindolizinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both the dioxolane and indolizinone moieties. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one: shares similarities with other indolizinone derivatives and dioxolane-containing compounds.
Hexahydroindolizinone: A simpler analog without the dioxolane ring.
Dioxolane derivatives: Compounds containing the dioxolane ring but lacking the indolizinone core.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88001-35-8 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
8-(1,3-dioxolan-2-yl)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C11H17NO3/c13-10-4-3-8(11-14-6-7-15-11)9-2-1-5-12(9)10/h8-9,11H,1-7H2 |
InChI Key |
MKSHZDMVOAHPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(=O)N2C1)C3OCCO3 |
Origin of Product |
United States |
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